Salicyliden-o-chloroanilin

Übersicht

Beschreibung

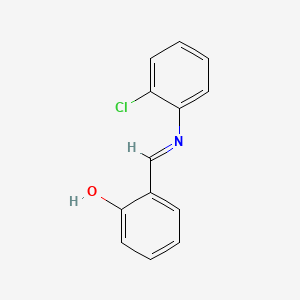

Salicylidene o-chloroaniline is an organic compound with the molecular formula C₁₃H₁₀ClNO. It is a yellow crystalline solid with a special aromatic odor. This compound is a Schiff base, which is formed by the condensation of salicylaldehyde and o-chloroaniline. It is used in various fields such as dyes, optical brighteners, fluorescent probes, drugs, and pesticides .

Wissenschaftliche Forschungsanwendungen

Salicylidene o-chloroaniline has several scientific research applications:

Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including dyes and optical brighteners.

Biology: It is used in the development of fluorescent probes for biological imaging.

Industry: It is used in the production of pesticides and other agrochemicals

Wirkmechanismus

Target of Action

Salicylidene o-chloroaniline is a Schiff base derivative Schiff bases are known to interact with various biological targets, including enzymes and receptors, due to their ability to form complexes with metal ions .

Mode of Action

Salicylidene o-chloroaniline exhibits photochromic properties . Upon exposure to external stimuli such as light or heat, it undergoes a photoisomerisation reaction . This reaction involves an intramolecular proton transfer, leading to a change in its molecular structure . The compound can exist in two tautomeric forms: the enol-imine (EI) and keto-amine (KA) forms . The transformation between these forms is reversible .

Biochemical Pathways

The compound’s photochromic properties suggest that it may influence pathways related to light or heat response

Result of Action

The primary result of Salicylidene o-chloroaniline’s action is its ability to change form in response to external stimuli . This property makes it potentially useful in applications such as photo-switchable devices . .

Action Environment

The action of Salicylidene o-chloroaniline is influenced by environmental factors such as light and temperature . These factors can trigger the compound’s photoisomerisation reaction, leading to changes in its molecular structure . The stability and efficacy of the compound’s action may therefore depend on the specific conditions of its environment .

Biochemische Analyse

Biochemical Properties

Salicylidene o-chloroaniline plays a significant role in biochemical reactions, particularly in its interactions with metal ions. It forms complexes with metals such as copper (II) and cobalt (II), which can influence its biochemical activity . These metal complexes exhibit antimicrobial properties, suggesting that salicylidene o-chloroaniline can interact with bacterial enzymes and proteins, potentially inhibiting their function . The nature of these interactions involves coordination bonds between the metal ions and the nitrogen and oxygen atoms of the salicylidene o-chloroaniline molecule.

Cellular Effects

Salicylidene o-chloroaniline has been shown to affect various types of cells and cellular processes. It exhibits cytotoxic activity against certain cancer cell lines, including breast adenocarcinoma and prostate cancer cells . The compound influences cell function by inducing oxidative stress and disrupting cellular metabolism. Additionally, salicylidene o-chloroaniline can modulate cell signaling pathways, leading to changes in gene expression and apoptosis in cancer cells .

Molecular Mechanism

The molecular mechanism of salicylidene o-chloroaniline involves its ability to form complexes with metal ions, which can then interact with biomolecules. These interactions can lead to enzyme inhibition or activation, depending on the specific enzyme and metal ion involved . For example, the copper (II) complex of salicylidene o-chloroaniline has been shown to inhibit the activity of certain bacterial enzymes, thereby exhibiting antimicrobial properties . Additionally, the compound can bind to DNA, leading to changes in gene expression and cellular function .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of salicylidene o-chloroaniline can change over time. The compound is relatively stable under standard laboratory conditions, but its stability can be influenced by factors such as pH and temperature . Over time, salicylidene o-chloroaniline may undergo degradation, leading to a decrease in its biological activity. Long-term studies have shown that the compound can have sustained effects on cellular function, particularly in in vitro studies .

Dosage Effects in Animal Models

The effects of salicylidene o-chloroaniline vary with different dosages in animal models. At low doses, the compound exhibits minimal toxicity and can effectively inhibit bacterial growth . At higher doses, salicylidene o-chloroaniline can cause adverse effects, including toxicity and damage to vital organs . These threshold effects highlight the importance of determining the appropriate dosage for therapeutic applications.

Metabolic Pathways

Salicylidene o-chloroaniline is involved in various metabolic pathways, particularly those related to its interactions with metal ions. The compound can influence metabolic flux by altering the activity of enzymes involved in key metabolic processes . For example, the copper (II) complex of salicylidene o-chloroaniline can inhibit the activity of enzymes involved in bacterial respiration, leading to a decrease in metabolic activity . Additionally, the compound can affect metabolite levels by modulating enzyme activity and gene expression .

Transport and Distribution

Within cells and tissues, salicylidene o-chloroaniline is transported and distributed through interactions with transporters and binding proteins . The compound can be taken up by cells via passive diffusion or active transport mechanisms, depending on its concentration and the presence of specific transporters . Once inside the cell, salicylidene o-chloroaniline can accumulate in specific cellular compartments, influencing its localization and activity .

Subcellular Localization

The subcellular localization of salicylidene o-chloroaniline is influenced by its chemical structure and interactions with cellular components. The compound can localize to specific organelles, such as the mitochondria or endoplasmic reticulum, where it can exert its biological effects . Targeting signals and post-translational modifications can direct salicylidene o-chloroaniline to these compartments, enhancing its activity and function .

Vorbereitungsmethoden

Salicylidene o-chloroaniline can be synthesized through a condensation reaction between salicylaldehyde and o-chloroaniline under alkaline conditions. The reaction is typically carried out in ethanol or an alcohol solvent and is catalyzed by a reducing agent such as zinc dust or hydrogen . The reaction conditions are relatively mild, and the product is obtained in good yield. Industrial production methods follow similar procedures but on a larger scale, ensuring the purity and consistency of the product.

Analyse Chemischer Reaktionen

Salicylidene o-chloroaniline undergoes various types of chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding quinones.

Reduction: Reduction reactions can convert it into amines.

Substitution: It can undergo substitution reactions, particularly electrophilic aromatic substitution, due to the presence of the aromatic ring.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and electrophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used .

Vergleich Mit ähnlichen Verbindungen

Salicylidene o-chloroaniline is similar to other Schiff bases, such as salicylidene aniline and salicylidene 4-aminoantipyrine. it is unique due to the presence of the chloro substituent on the aromatic ring, which can influence its reactivity and biological activity. Similar compounds include:

- Salicylidene aniline

- Salicylidene 4-aminoantipyrine

- Salicylidene 2-chloroaniline .

These compounds share similar structural features but differ in their specific substituents and resulting properties.

Biologische Aktivität

Salicylidene o-chloroaniline (SCA), a Schiff base derived from salicylaldehyde and o-chloroaniline, has garnered significant interest in biological research due to its diverse biochemical properties and potential therapeutic applications. This article provides a comprehensive overview of the biological activity of SCA, including its mechanisms of action, effects on various cell types, and interactions with metal ions.

- Molecular Formula : C₁₃H₁₀ClNO

- Molecular Weight : 231.678 g/mol

- IUPAC Name : α-(2-Chlorophenylimino)-ortho-cresol

- CAS Number : 3172-42-7

SCA is characterized by its yellow crystalline form and exhibits photochromic properties, which enable it to change structure in response to light stimuli. This unique feature may influence its interaction with biological targets, including enzymes and receptors .

Interaction with Metal Ions

SCA demonstrates a strong ability to chelate metal ions such as copper (II) and cobalt (II). These interactions enhance its biological activity, particularly in antibacterial and anticancer applications. The coordination of SCA with metal ions alters the electronic properties of the resulting complexes, enhancing their reactivity and biological efficacy .

Cytotoxic Effects

Research indicates that SCA exhibits cytotoxicity against various cancer cell lines, including breast adenocarcinoma (MDA-MB 231) and prostate cancer cells. The compound's mechanism involves the generation of reactive oxygen species (ROS), leading to oxidative stress and subsequent cell death through pathways such as ferroptosis and necroptosis .

Antibacterial Activity

SCA and its metal complexes have been evaluated for their antibacterial properties against several strains, including:

- Escherichia coli

- Staphylococcus aureus

- Pseudomonas aeruginosa

Studies show that metal complexes of SCA exhibit enhanced antibacterial activity compared to uncomplexed ligands. This is attributed to the chelation effect, which increases the bioavailability of the active compounds .

Anticancer Activity

The anticancer potential of SCA has been explored extensively. The following table summarizes findings from various studies regarding its effects on different cancer cell lines:

Case Studies

-

Antibacterial Study :

A study conducted on the antibacterial efficacy of SCA complexes revealed significant inhibition against Gram-negative bacteria, particularly when combined with metal ions like Cu(II) and Co(II). The chelation increased the stability and reactivity of the compounds, leading to improved antibacterial performance . -

Anticancer Research :

In another investigation focusing on MDA-MB 231 cells, SCA was shown to induce apoptosis through oxidative stress mechanisms. The study highlighted that higher concentrations resulted in increased lipid peroxidation, further confirming the compound's potential as an anticancer agent .

Eigenschaften

IUPAC Name |

2-[(2-chlorophenyl)iminomethyl]phenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H10ClNO/c14-11-6-2-3-7-12(11)15-9-10-5-1-4-8-13(10)16/h1-9,16H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RJZYMXSMSDKXBO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C=NC2=CC=CC=C2Cl)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H10ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401279199 | |

| Record name | 2-[[(2-Chlorophenyl)imino]methyl]phenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401279199 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

231.68 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3172-42-7 | |

| Record name | 2-[[(2-Chlorophenyl)imino]methyl]phenol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3172-42-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Salicylidene o-chloroaniline | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003172427 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-[[(2-Chlorophenyl)imino]methyl]phenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401279199 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | ALPHA-(2-CHLOROPHENYLIMINO)-ORTHO-CRESOL | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.